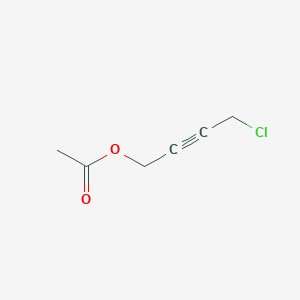

4-Chlorobut-2-yn-1-yl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobut-2-ynyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c1-6(8)9-5-3-2-4-7/h4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWWMYRTNPCIQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC#CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34452-25-0 | |

| Record name | 4-chlorobut-2-yn-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Pathways and Chemical Transformations Involving 4 Chlorobut 2 Yn 1 Yl Acetate

Carbon-Carbon Bond Forming Reactions Utilizing 4-Chlorobut-2-yn-1-yl Acetate (B1210297)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. 4-Chlorobut-2-yn-1-yl acetate can serve as an electrophile in several types of C-C bond-forming reactions, primarily through the cleavage of the C(sp³)–Cl bond.

Transition metal catalysis offers powerful methods for the formation of C-C bonds. While specific studies on this compound are limited, its reactivity can be inferred from studies on analogous propargylic halides and acetates.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. The Sonogashira coupling, which forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example. organic-chemistry.orgwikipedia.org In the context of this compound, the C(sp³)–Cl bond can participate in couplings analogous to those of other propargylic halides.

While the classic Sonogashira reaction involves a terminal alkyne, related palladium-catalyzed processes can couple propargylic electrophiles with various nucleophiles. For instance, deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides has been developed, showcasing the formation of diaryl acetylenes. organic-chemistry.orgsci-hub.seacs.org This suggests that the acetylenic part of this compound could potentially undergo transformations under similar conditions, although the primary reactive site is expected to be the C-Cl bond.

More relevant are palladium-catalyzed cross-couplings of propargylic electrophiles with organoboron compounds (Suzuki-Miyaura coupling) or organosilicon compounds (Hiyama coupling). researchgate.netnih.gov These reactions typically involve the oxidative addition of the C-X bond to a Pd(0) center, followed by transmetalation with the organometallic reagent and reductive elimination to form the C-C bond. Given the reactivity of the propargylic chloride, this compound is expected to be a suitable substrate for such transformations.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Propargylic Electrophiles Data based on reactions with analogous compounds.

| Electrophile | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Propargyl Alcohol | Aryl Chloride | Palladacycle/Xphos | Diaryl Acetylene | 85-99% | organic-chemistry.orgacs.org |

| Propargyl Carbonate | Arylzinc Reagent | NiCl₂(PCy₃)₂/Ligand | Arylated Alkyne | 65-95% | mit.edu |

| Propargyl Acetate | Aryl Siloxane | Pd(0) Nanoparticles | Arylated Allene (B1206475)/Alkyne | 70-90% | |

| 3-Bromochromone | Arylboronic Acid | Pd(PPh₃)₄ | 3-Aryl-4-alkynylchromone | 75-92% | researchgate.net |

Copper-catalyzed reactions are well-established for transformations involving alkynes. The most prominent is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms 1,2,3-triazoles. beilstein-journals.org While CuAAC typically involves a terminal alkyne, the internal alkyne in this compound is not suitable for this specific reaction.

However, copper plays a crucial co-catalyst role in the Sonogashira reaction, activating the terminal alkyne. organic-chemistry.orgwikipedia.org Copper can also mediate the coupling of propargylic halides with various nucleophiles. These reactions often proceed via an S_N2' pathway, which could lead to the formation of allenes. The reactivity of this compound in such copper-mediated transformations would likely involve the substitution of the chloride, potentially leading to either alkynes or allenes depending on the reaction conditions and the nucleophile.

Nickel catalysis has emerged as a powerful tool for the cross-coupling of challenging electrophiles, including propargylic halides. organic-chemistry.orgnih.gov Nickel catalysts have been successfully employed in the stereoconvergent asymmetric Negishi cross-coupling of racemic secondary propargylic halides with arylzinc reagents, yielding enantioenriched alkynes. organic-chemistry.orgnih.govacs.org This is particularly relevant as it demonstrates the ability to control stereochemistry at the propargylic position.

These reactions are significant because they show that propargylic halides are suitable partners in nickel-catalyzed cross-couplings, a transformation where they had not been previously successful. nih.gov The use of commercially available catalyst components like NiCl₂·glyme and pybox ligands makes this a practical approach. nih.gov

Table 2: Nickel-Catalyzed Asymmetric Cross-Coupling of Racemic Propargylic Halides with Arylzinc Reagents Data based on reactions with analogous compounds.

| Propargylic Halide | Arylzinc Reagent | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-Bromo-3-trimethylsilyl-1-propyne | PhZnEt | NiCl₂·glyme / pybox | 85 | 91 | organic-chemistry.orgnih.gov |

| 1-Bromo-1-phenyl-2-propyne | (4-MeOC₆H₄)ZnEt | NiCl₂·glyme / pybox | 88 | 93 | organic-chemistry.orgnih.gov |

| 1-Chloro-3-trimethylsilyl-1-propyne | (2-MeC₆H₄)ZnEt | NiCl₂·glyme / pybox | 75 | 89 | organic-chemistry.orgnih.gov |

| Propargylic Carbonate | Arylzinc Reagent | NiCl₂(PCy₃)₂/Ligand | 78 | 90 | mit.edu |

This methodology has been applied to the synthesis of key intermediates for bioactive molecules, highlighting its synthetic utility. nih.gov The reaction generally favors the formation of alkynes over allenes, which is a notable selectivity feature. organic-chemistry.org

The carbon-chlorine bond in this compound can be homolytically cleaved to generate a radical species. This radical can then participate in intramolecular cyclization reactions if a suitable radical acceptor is present within the molecule. Atom Transfer Radical Cyclization (ATRC) is a powerful method for constructing cyclic systems. mdpi.commdpi.com

In a typical ATRC process, a transition metal complex (often copper-based) reversibly abstracts the halogen atom from the substrate, generating an alkyl radical. mdpi.com This radical can then add to an unsaturated bond, such as an alkene or another alkyne, within the same molecule. The resulting cyclized radical is then trapped by the oxidized metal complex, regenerating the catalyst and forming the halogenated cyclic product.

For a molecule like this compound to undergo radical cyclization, it would first need to be incorporated into a larger molecule containing a radical acceptor. For instance, if the acetate were hydrolyzed and the resulting alcohol was used to synthesize a larger molecule with an appropriately positioned alkene, the chloroalkyne moiety could then be used to initiate a radical cyclization cascade. The generation of alkyl radicals can also be achieved via halogen-atom-transfer (XAT) processes under photoredox catalysis. purdue.edu

This compound can be considered a synthon for the introduction of a C₄ acetylenic unit. Through substitution of the chloride, it can be used to alkynylate various nucleophiles. While direct C-H alkynylation of arenes is a desirable transformation, it often requires specific directing groups. nih.govrsc.orgresearchgate.net A more common approach is the coupling of an organometallic reagent with an alkynyl electrophile.

The synthesis of enynes (molecules containing both a double and a triple bond) is another area where this compound could be utilized. acs.org For example, a palladium-catalyzed coupling reaction between this compound and an alkenylboronic acid (Suzuki coupling) or an alkenylstannane (Stille coupling) would lead to the formation of a conjugated enyne. Alternatively, elimination reactions involving precursors derived from this compound could also lead to enyne structures. The conversion of propargylic acetates to other functionalities, such as allenes or enones, under palladium catalysis has also been reported, further expanding the synthetic potential. researchgate.net

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly atom-economical and efficient. nih.gov this compound possesses multiple reactive sites—the electrophilic carbon bearing the chlorine atom, the internal alkyne, and the acetate group—making it a potentially valuable substrate for various MCRs.

One plausible MCR involving this compound is a variation of the A³ coupling (alkyne-aldehyde-amine). In a typical A³ coupling, a terminal alkyne reacts with an aldehyde and a secondary amine. While this compound has an internal alkyne, its bifunctional nature could allow for sequential MCR-type processes. For instance, initial nucleophilic substitution of the chloride by an amine could be followed by a transition-metal-catalyzed reaction involving the alkyne and other components.

Another potential application is in isocyanide-based MCRs, such as the Ugi or Passerini reactions, following initial functionalization. For example, conversion of the chloro group to an azide or an amine would furnish a substrate capable of participating in these powerful transformations to rapidly build molecular complexity. The alkyne moiety can also be a reactive partner in metal-catalyzed MCRs, leading to the formation of diverse heterocyclic structures. The outcomes of such reactions would be highly dependent on the specific reactants and catalytic systems employed.

| Reaction Type | Potential Reactants with this compound | Potential Product Class |

| A³ Coupling Variant | Amine, Aldehyde, Copper or Gold catalyst | Substituted propargylamines |

| Isocyanide-based MCR | (after conversion of chloride to amine/acid) Isocyanide, Aldehyde, Carboxylic acid | Peptidomimetic structures |

| Transition-Metal Catalyzed Cycloadditions | Azides, Diazo compounds | Triazoles, Furans, Pyrroles |

Heteroatom Functionalization and Cyclization Reactions

Nucleophilic Substitution Reactions of the Chlorobutynyl Moiety

The chlorine atom in this compound is at a propargylic position, making it susceptible to nucleophilic substitution. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential propargylic carbocation intermediate could favor an S(_N)1 pathway, while a concerted S(_N)2 displacement is also common for primary halides.

A variety of nucleophiles can be employed to displace the chloride, introducing a range of heteroatoms. This versatility makes this compound a useful building block for introducing the butynyl acetate moiety into larger molecules.

Table of Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 4-Azidobut-2-yn-1-yl acetate |

| Amine | Ammonia, Primary/Secondary Amines | 4-Aminobut-2-yn-1-yl acetates |

| Thiol | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)but-2-yn-1-yl acetate |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Hydroxybut-2-yn-1-yl acetate (But-2-yne-1,4-diol monoacetate) |

| Cyanide | Sodium Cyanide (NaCN) | 4-Cyanobut-2-yn-1-yl acetate |

Rearrangement Reactions (e.g., Claisen Rearrangement) Involving the Acetate

The propargylic nature of the alcohol portion of this compound makes it a suitable precursor for the propargyl Claisen rearrangement. This powerful nih.govnih.gov-sigmatropic rearrangement is a valuable method for the formation of allenes. nih.govscispace.comresearchgate.netorganic-chemistry.orgnsf.gov The direct Claisen rearrangement of the acetate is not feasible; however, a two-step sequence can be envisioned.

First, hydrolysis of the acetate group yields 4-chlorobut-2-yn-1-ol. This propargyl alcohol can then be reacted with a vinyl ether, such as ethyl vinyl ether, in the presence of a mercury(II) or palladium(II) catalyst to form a propargyl vinyl ether intermediate. Upon heating, this intermediate undergoes the Claisen rearrangement to produce an allenic aldehyde. The presence of the chloro substituent would be maintained throughout this process, yielding a functionalized allene for further synthetic transformations.

Intramolecular Cyclizations for Heterocycle Construction

The bifunctional nature of this compound and its derivatives makes them excellent substrates for intramolecular cyclization reactions to form a variety of heterocycles. Following a nucleophilic substitution at the chloride position, the newly introduced functional group can react with the alkyne moiety.

For example, if the chloride is displaced by a primary amine to form a secondary amine, the resulting compound can undergo a base- or metal-catalyzed cyclization. The nitrogen lone pair can attack the alkyne, leading to the formation of five- or six-membered nitrogen-containing heterocycles, such as pyrroles or piperidines, depending on the reaction conditions and the length of any tether. Similarly, displacement with a thiol followed by cyclization can lead to sulfur-containing heterocycles like thiophenes.

| Initial Nucleophile | Intermediate | Heterocyclic Product | Reaction Type |

| Primary Amine | N-Substituted-4-aminobut-2-yn-1-yl acetate | Pyrrole or Piperidine derivative | Amination/Cycloisomerization |

| Thiol | 4-(Thio)but-2-yn-1-yl acetate derivative | Thiophene derivative | Thiolation/Cyclization |

| Amide | N-(4-Chlorobut-2-yn-1-yl)amide | Oxazole or Oxazine derivative | Amidation/Cyclization |

Hydrohalogenation and Related Addition Reactions to the Alkyne

The internal alkyne of this compound can undergo addition reactions, such as hydrohalogenation. The addition of a hydrogen halide (HX) across the triple bond will lead to the formation of a vinyl halide. khanacademy.orgyoutube.comyoutube.comyoutube.com The regioselectivity of this addition is governed by the electronic effects of the substituents on the alkyne. The electron-withdrawing nature of the adjacent chloromethyl and acetoxymethyl groups will influence the stability of the intermediate vinyl cation, directing the halide to a specific carbon.

With one equivalent of HX, a haloalkene is formed. The use of a second equivalent of HX would lead to a dihaloalkane. The stereochemistry of the first addition is typically anti. Other addition reactions, such as halogenation (with Br₂ or Cl₂), would result in the formation of a dihaloalkene, which can be further halogenated to a tetrahaloalkane. masterorganicchemistry.com

Derivatization of the Acetate Functional Group

The acetate group in this compound can be modified through several common ester transformations. These derivatizations can alter the properties of the molecule or introduce new functionalities.

Hydrolysis: Treatment with aqueous acid or base will hydrolyze the acetate ester to the corresponding alcohol, 4-chlorobut-2-yn-1-ol. This is often a necessary step to unmask the hydroxyl group for subsequent reactions, such as the Claisen rearrangement mentioned above.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the acetate group can be exchanged for a different ester group. This allows for the introduction of bulkier or more functionalized ester moieties.

Reduction: The ester can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This would also likely reduce the chloro group to a hydrogen, yielding but-2-yne-1,4-diol.

Aminolysis: Reaction with an amine can convert the ester into an amide, providing another route to functionalized derivatives.

Table of Acetate Derivatization Reactions:

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻ | 4-Chlorobut-2-yn-1-ol |

| Transesterification | R'OH, H⁺ or R'O⁻ | 4-Chlorobut-2-yn-1-yl alkanoate |

| Reduction | LiAlH₄ | But-2-yne-1,4-diol |

| Aminolysis | R'₂NH | N,N-Disubstituted-acetamide and 4-Chlorobut-2-yn-1-ol |

Mechanistic Investigations of Reactions Involving 4 Chlorobut 2 Yn 1 Yl Acetate

Elucidation of Reaction Mechanisms Through Experimental Techniques

The elucidation of reaction mechanisms for 4-Chlorobut-2-yn-1-yl acetate (B1210297) relies on a combination of experimental techniques designed to probe the intricate details of bond-making and bond-breaking processes. Kinetic studies are a cornerstone of this endeavor, providing quantitative data on how reaction rates are influenced by the concentrations of reactants, catalysts, and the nature of the solvent. For instance, by systematically varying these parameters, a rate law can be established, which in turn can help distinguish between different mechanistic pathways, such as SN1 and SN2 substitutions at the propargylic carbon.

Spectroscopic methods are indispensable for monitoring the progress of reactions and identifying the structures of both stable products and transient intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is particularly powerful for tracking the disappearance of starting materials and the appearance of products over time. Infrared (IR) spectroscopy can be employed to follow changes in functional groups, such as the carbonyl stretch of the acetate group or the carbon-carbon triple bond.

Chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are vital for separating complex reaction mixtures and quantifying the components. This allows for the determination of product distributions and enantiomeric excesses, which are critical for understanding the selectivity of a reaction.

Isotopic labeling is a more advanced technique that can provide definitive evidence for a proposed mechanism. By replacing an atom in 4-Chlorobut-2-yn-1-yl acetate with one of its isotopes (e.g., ¹³C or ¹⁸O), the fate of that specific atom can be traced throughout the reaction, confirming bond cleavages and rearrangements. For example, deuterium-labeling studies have been used to corroborate reversible enyne hydrometalation in advance of carbonyl addition in related systems. nih.gov

Identification and Characterization of Reaction Intermediates

The transient species that form during a chemical reaction, known as intermediates, are often the key to understanding the reaction mechanism. In reactions of this compound, the nature of the intermediates can vary significantly depending on the reaction conditions.

In nucleophilic substitution reactions, two primary pathways are considered. The SN1 mechanism would proceed through a propargyl-stabilized carbocation intermediate. This planar intermediate would be susceptible to attack by a nucleophile from either face. In contrast, the SN2 mechanism involves a five-coordinate transition state where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs.

In the presence of transition metal catalysts, such as palladium or copper, the reaction can proceed through organometallic intermediates. For example, oxidative addition of the carbon-chlorine bond to a low-valent metal center can form a propargyl-metal complex. Mechanistic studies on similar systems have suggested that η¹–(propargyl)palladium complexes can be key intermediates. nih.gov These can then undergo further reactions like reductive elimination or insertion to form the final products.

The propargyl-allenyl tautomerism is a fundamental aspect of the reactivity of propargyl systems. nih.gov This can lead to the formation of allenic intermediates. In certain reactions, a σ-allenylgold species has been proposed to form via deprotonation and isomerization. mdpi.com The direct observation and characterization of these often short-lived intermediates can be challenging and may require specialized techniques such as low-temperature spectroscopy or trapping experiments, where a reactive species is added to intercept and stabilize the intermediate.

Stereochemical Outcomes and Control in Transformations

When a reaction occurs at a chiral center, the three-dimensional arrangement of the atoms in the product, its stereochemistry, provides crucial mechanistic information. If this compound were to be derivatized to contain a stereocenter, the stereochemical outcome of its reactions would be highly dependent on the mechanism.

According to established models, an SN2 reaction at a chiral center proceeds with inversion of configuration. libretexts.orglibretexts.orgchemistrysteps.com This is because the nucleophile attacks from the side opposite to the leaving group in a "backside attack". masterorganicchemistry.com Conversely, an SN1 reaction, which proceeds through a planar carbocation intermediate, would typically lead to a racemic or near-racemic mixture of products, as the nucleophile can attack from either face with roughly equal probability. libretexts.orgchemistrysteps.com

The ability to control the stereochemical outcome of a reaction is a major goal in organic synthesis. In the context of reactions involving propargylic compounds, significant progress has been made in developing asymmetric catalytic systems. Chiral ligands can coordinate to a metal catalyst and create a chiral environment, influencing the approach of the reactants and leading to the preferential formation of one enantiomer over the other. For instance, the enantioselective synthesis of chiral propargyl alcohols has been achieved using chiral ligands. nih.gov While specific studies on this compound are not prevalent, the principles derived from related systems would be applicable.

Kinetic and Thermodynamic Analysis of Reaction Pathways

A quantitative understanding of reaction mechanisms is achieved through kinetic and thermodynamic analysis. Kinetic analysis focuses on the rates of chemical reactions, while thermodynamics describes the energy changes that occur.

The rate law of a reaction, determined experimentally, describes the mathematical relationship between the reaction rate and the concentration of reactants. For reactions of this compound, a rate law that is first-order in the substrate and first-order in the nucleophile would be indicative of an SN2 mechanism. youtube.com A rate law that is only dependent on the concentration of the substrate would suggest an SN1 mechanism, where the rate-determining step is the unimolecular dissociation of the leaving group. youtube.comquizlet.com

By studying the effect of temperature on the reaction rate, important thermodynamic parameters known as the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be determined using the Eyring equation. The enthalpy of activation provides information about the energy barrier of the reaction, while the entropy of activation reflects the degree of order in the transition state compared to the reactants. For example, a highly negative entropy of activation is often consistent with a bimolecular process (SN2), which involves the association of two molecules in the transition state. beilstein-journals.org

Applications of 4 Chlorobut 2 Yn 1 Yl Acetate in Complex Molecule Synthesis

Utilization as a Key Building Block for Natural Product Fragments

While direct applications of 4-chlorobut-2-yn-1-yl acetate (B1210297) in the total synthesis of complex natural products are not extensively documented, its structural motif is integral to the synthesis of key fragments of these molecules. The related compound, 4-chloro-2-butyn-1-ol, serves as a precursor in the preparation of various synthetic intermediates. For instance, the core structure of 4-chlorobut-2-yn-1-yl acetate is conceptually related to butenolide structures, which are prevalent in many natural products. The synthesis of butenolides can be achieved through various routes, and while not directly starting from the acetate, the functional group array of a protected 4-halobutynol is a logical synthon for such transformations.

The strategic importance of related chloroalkynes is evident in their application as bifunctional synthons. For example, 1-chloro-2-butyne is a known intermediate in the synthesis of linagliptin, a treatment for diabetes. This underscores the potential of similar small, functionalized alkynes in constructing fragments of biologically active molecules. The versatility of the propargyl chloride moiety allows for nucleophilic substitution reactions, while the alkyne can participate in various coupling reactions or be further functionalized, providing a powerful tool for molecular assembly.

Role in the Convergent Synthesis of Advanced Organic Intermediates

Convergent synthesis, a strategy that involves the independent synthesis of fragments of a target molecule followed by their assembly, relies on the availability of versatile and reactive building blocks. This compound, with its distinct reactive centers, is well-suited for such an approach. The chloride can be displaced by a nucleophile from one fragment, while the acetate can be hydrolyzed to reveal a primary alcohol for further elaboration or coupling with a second fragment.

This dual functionality allows for the rapid and efficient construction of complex molecular frameworks. For example, the propargyl group can be utilized in click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to link different molecular fragments, a common strategy in the synthesis of pharmaceutical intermediates. The resulting triazole ring is a stable and often beneficial feature in bioactive molecules. The ability to orthogonally functionalize the two ends of the this compound backbone makes it an attractive component in the retrosynthetic analysis of advanced organic intermediates.

Precursor in the Development of Functional Organic Materials

The rigid, linear structure of the butynyl group in this compound makes it an interesting candidate for the synthesis of functional organic materials. Polymers and oligomers containing conjugated alkyne units often exhibit unique photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The synthetic handles present in this compound allow for its incorporation into larger polymeric structures. The chloro group can be used as an initiation site for polymerization or as a point of attachment to a polymer backbone. The alkyne functionality can be polymerized through various methods, including metathesis or oxidative coupling, to create highly conjugated systems. While specific examples utilizing this compound in this context are not prevalent in the literature, the potential for its use as a monomer or cross-linking agent in the development of novel materials with tailored properties is significant.

Contributions to the Synthesis of Specialty Chemicals

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications, including agrochemicals, flavors, fragrances, and industrial additives. The reactivity of this compound makes it a valuable precursor for the synthesis of various specialty chemicals.

Catalytic Strategies in Transformations of 4 Chlorobut 2 Yn 1 Yl Acetate

Application of Transition Metal Catalysis for Enhanced Reactivity and Selectivity

Transition metal catalysts are instrumental in a variety of transformations involving propargylic compounds. They can facilitate a range of reactions, including cross-coupling, substitution, and cyclization, often under mild conditions and with high degrees of control over the reaction outcome.

Palladium catalysts are widely recognized for their versatility in carbon-carbon and carbon-heteroatom bond formation. In the context of propargylic acetates, palladium catalysis is crucial for cross-coupling reactions. While specific studies on 4-chlorobut-2-yn-1-yl acetate (B1210297) are not extensively documented, the reactivity of the propargyl acetate functional group is well-established. For instance, palladium complexes can catalyze the Heck reaction, coupling aryl chlorides with olefins, a transformation that highlights the ability of palladium to activate C-Cl bonds. sciforum.netsigmaaldrich.com Such catalyst systems often require specific ligands, bases, and additives to achieve high efficiency. sciforum.netsigmaaldrich.com Palladium(II) chloride has also been shown to be an effective catalyst for the selective acetylation of alcohols, demonstrating its utility in reactions involving acetate groups. sigmaaldrich.com Furthermore, palladium(0)-catalyzed cross-coupling reactions have been developed for perfluoro organic compounds, indicating the broad scope of palladium catalysis in activating challenging substrates. mdpi.com

Table 1: Examples of Palladium-Catalyzed Reactions Relevant to Propargylic Systems

| Reaction Type | Catalyst System | Substrate Class | Product Class |

| Heck Coupling | Palladacycle 1 / various bases | Aryl chlorides, Olefins | Stilbenes |

| Acetylation | PdCl₂ | Alcohols, Vinyl acetate | Acetylated alcohols |

| Cross-Coupling | Pd(0) / PR₃ | Tetrafluoroethylene, Arylboronates | α,β,β-trifluorostyrenes |

This table is illustrative of palladium catalysis and not specific to 4-Chlorobut-2-yn-1-yl acetate due to a lack of direct research.

Copper catalysts are particularly prominent in propargylic substitution reactions. These reactions involve the displacement of the acetate group by a nucleophile. Copper-catalyzed asymmetric propargylic substitution of propargylic acetates with various nucleophiles, including enamines and amines, has been extensively studied. scispace.comacs.orgresearchgate.net These reactions often proceed through copper-allenylidene intermediates. scispace.com The choice of copper salt and chiral ligand is critical for achieving high yields and enantioselectivity. acs.orgresearchgate.net While direct examples with this compound are scarce, the general principles of copper-catalyzed propargylic substitutions are applicable. Copper catalysis has also been employed in cascade transformations of related compounds like homopropargyl azides. nih.gov

Table 2: Ligands and Copper Sources in Asymmetric Propargylic Substitution

| Copper Source | Ligand Type | Nucleophile | Enantioselectivity (ee) |

| CuClO₄·4MeCN | (R)-Cl-MeO-BIPHEP | Enamines | Good to high |

| CuI | Chiral Tridentate P,N,N | Enamines | High |

| CuCl | - | Amines | Not applicable (racemic) |

Data is based on studies of various propargylic acetates, not specifically this compound.

Ruthenium catalysts have emerged as powerful tools for the transformation of propargylic compounds. Notably, ruthenium complexes have been successfully applied in asymmetric propargylic substitution reactions of propargylic alcohols. dntb.gov.ua These reactions often proceed via allenylidene intermediates, similar to some copper-catalyzed processes. dntb.gov.ua Ruthenium-catalyzed deoxygenative couplings of vinylpyridines with aldehydes and ketones have also been reported, showcasing the diverse reactivity that can be achieved with ruthenium catalysts. nih.gov Although direct applications to this compound are not widely reported, the ability of ruthenium catalysts to activate similar functionalities suggests their potential in its transformations.

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. Nickel-catalyzed cross-couplings involving carbon-oxygen bonds are well-documented. nih.gov Specifically, nickel catalysts have been used for the C-N cross-coupling of chloro-naphthalimides with primary alkylamines, demonstrating their efficacy in forming bonds at chlorinated positions. researchgate.netnih.gov This is particularly relevant for this compound due to the presence of a chlorine atom. Nickel-catalyzed carbonylative Negishi cross-coupling reactions have also been developed to synthesize enones from enol triflates and organozinc reagents.

Organocatalysis and Metal-Free Approaches to Activation

In recent years, organocatalysis has gained significant traction as a powerful strategy in organic synthesis, offering a metal-free alternative for various transformations. For substrates similar to this compound, organocatalysts can activate the molecule through different modes. For example, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to catalyze cascade reactions of propargylamines with water to form flavanones. organic-chemistry.org This process involves a sequence of 1,4-conjugate addition, alkyne-allene isomerization, and intramolecular oxa-Michael addition. organic-chemistry.org Such strategies avoid the use of transition metals, which can be advantageous in terms of cost, toxicity, and ease of purification. Enantioselective organocatalytic methods have also been developed for the 1,4-addition of azaarenyl acetates to electrophilic alkenes, highlighting the potential for asymmetric synthesis without metal catalysts. chemrxiv.org

Development of Asymmetric Catalytic Processes for Enantioselective Synthesis

The development of asymmetric catalytic processes is a key goal in modern organic synthesis, enabling the production of chiral molecules with high enantiomeric purity. For propargylic acetates, asymmetric synthesis has been successfully achieved using various catalytic systems.

Asymmetric copper-catalyzed propargylic substitution reactions are a prominent example, where chiral ligands are used to induce enantioselectivity in the reaction of propargylic acetates with nucleophiles like enamines. scispace.comacs.orgresearchgate.net These methods provide access to chiral β-ethynyl-substituted ketones in high yields and with good to high enantioselectivity. acs.org

Ruthenium-catalyzed asymmetric propargylic substitution reactions have also been reported, particularly with propargylic alcohols, which are structurally related to propargylic acetates. dntb.gov.ua These reactions demonstrate the potential for achieving high enantioselectivity through the use of chiral ruthenium complexes. dntb.gov.ua

Furthermore, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed, for instance, between α-chloroesters and aryl iodides, yielding products with high enantiomeric excess. core.ac.uk While not directly involving a propargyl acetate, this demonstrates the capability of nickel catalysis in asymmetric transformations of chlorinated substrates.

The field of asymmetric organocatalysis also offers promising avenues. For instance, the enantioselective 1,4-addition of pyridinyl acetates has been achieved, producing products with three contiguous stereocenters. chemrxiv.org These examples underscore the broad and evolving landscape of asymmetric catalysis applicable to the transformations of functionalized alkynes like this compound.

Advanced Spectroscopic and Computational Analysis of 4 Chlorobut 2 Yn 1 Yl Acetate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. For 4-chlorobut-2-yn-1-yl acetate (B1210297), both ¹H and ¹³C NMR would provide a complete picture of the atomic connectivity.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

The methyl protons (Ha ) of the acetate group would appear as a singlet, being the most upfield signal due to their relative distance from electronegative atoms.

The methylene (B1212753) protons (Hb ) adjacent to the ester oxygen are expected to be shifted downfield due to the deshielding effect of the oxygen atom. This signal would likely appear as a triplet due to coupling with the methylene protons at the other end of the alkyne.

The methylene protons (Hc ) adjacent to the chlorine atom would also be shifted downfield. The electronegativity of chlorine would influence their chemical shift. libretexts.orgopenstax.org This signal would also likely appear as a triplet.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum would display six unique signals, one for each carbon atom in the molecule.

The methyl carbon (Ca ) of the acetate group would be found in the typical upfield region for sp³ hybridized carbons. libretexts.org

The carbonyl carbon (Cb ) of the ester would appear significantly downfield, in the characteristic range for ester carbonyls (around 170 ppm). libretexts.orgbhu.ac.in

The methylene carbon (Cc ) bonded to the oxygen atom would be in the range of 50-90 ppm. pdx.edu

The two alkynyl carbons (Cd and Ce ) are expected in the 65-90 ppm range. pdx.edu The carbon closer to the chlorine (Ce ) may be slightly more downfield.

The methylene carbon (Cf ) bonded to chlorine would be found in the typical range for chloroalkanes, generally between 40-45 ppm. libretexts.orgdocbrown.info

Predicted ¹H and ¹³C NMR Data for 4-Chlorobut-2-yn-1-yl Acetate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted ¹³C Chemical Shift (ppm) |

| a (CH₃) | ~2.1 | Singlet (s) | a (CH₃) | ~21 |

| b (-OCH₂) | ~4.7 | Triplet (t) | b (C=O) | ~170 |

| c (-CH₂Cl) | ~4.2 | Triplet (t) | c (-OCH₂) | ~53 |

| d (-C≡) | ~80 | |||

| e (≡C-) | ~75 | |||

| f (-CH₂Cl) | ~40 |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₇ClO₂), the monoisotopic mass is approximately 146.01 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 146. Due to the natural isotopic abundance of chlorine, an (M+2)⁺ peak at m/z 148 with approximately one-third the intensity of the M⁺ peak would be a characteristic feature.

Common fragmentation pathways for esters and halogenated compounds would be expected: chemguide.co.ukwikipedia.orglibretexts.org

Loss of the acetyl group: Cleavage of the C-O bond could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da), resulting in a fragment ion at m/z 104.

Formation of the acetyl cation: A prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ cation, is characteristic of acetate esters. miamioh.edu

Loss of the chloromethyl group: Cleavage could result in the loss of a ·CH₂Cl radical (49 Da), leading to a fragment at m/z 97.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the chlorine atom.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Possible Neutral Loss |

| 146/148 | [C₆H₇ClO₂]⁺ (Molecular Ion) | - |

| 104/106 | [C₄H₅Cl]⁺ | CH₂CO |

| 97 | [C₅H₅O₂]⁺ | ·CH₂Cl |

| 43 | [C₂H₃O]⁺ | ·OCH₂C≡CCH₂Cl |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which is directly related to its functional groups.

C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected around 1745 cm⁻¹ for the ester carbonyl group. wiley.com

C-O Stretch: An intense band for the ester C-O single bond stretch would likely appear in the 1200-1300 cm⁻¹ region.

C≡C Stretch: The internal carbon-carbon triple bond stretch is expected to show a weak absorption in the IR spectrum between 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com However, this bond involves a significant change in polarizability, so it should produce a strong signal in the Raman spectrum in the same region. acs.orgrsc.orgresearchgate.net This complementarity is a key advantage of using both techniques.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would correspond to the C-Cl stretch.

Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Intensity |

| C=O | Stretch | ~1745 | Strong | Medium |

| C-O | Stretch | ~1230 | Strong | Weak |

| C≡C | Stretch | ~2200 | Weak | Strong |

| C-H (sp³) | Stretch | 2850-3000 | Medium | Medium |

| C-Cl | Stretch | 600-800 | Medium | Medium |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal lattice. This technique would only be applicable if this compound can be isolated as a stable, single crystal of sufficient quality. If successful, this analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state, confirming the connectivity determined by NMR and offering insights into crystal packing forces. To date, no crystallographic data for this compound has been reported in the literature.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. nih.govrsc.org

Geometry Optimization: DFT methods can predict the lowest-energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with potential future experimental data.

Spectroscopic Prediction: These calculations can predict NMR chemical shifts and vibrational (IR and Raman) frequencies. Comparing these predicted spectra with experimental ones is a powerful method for structure verification. nih.gov

Reactivity Insights: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The distribution of these frontier orbitals would indicate likely sites for nucleophilic or electrophilic attack. For instance, the LUMO is likely to be centered around the sp³ carbon bearing the chlorine atom, suggesting its susceptibility to nucleophilic substitution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the system. For this compound, MD simulations could be used to:

Explore Conformational Space: While the alkyne backbone is rigid, rotation around the single bonds can lead to different conformers. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them.

Simulate Intermolecular Interactions: In a condensed phase (liquid or solid), MD can model how individual molecules of this compound interact with each other. This can help in understanding physical properties like boiling point, density, and solvation characteristics. These simulations would reveal the nature and strength of non-covalent interactions, such as dipole-dipole forces, that govern the macroscopic properties of the substance.

Theoretical Studies on Reaction Pathways and Transition States

The reaction mechanisms of this compound are multifaceted, with several competing pathways theoretically plausible. The presence of multiple reactive sites—the sp-hybridized carbons of the alkyne, the propargylic carbon bearing the chlorine atom, and the allylic carbon of the acetate group—gives rise to a complex potential energy surface. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate details of these reaction pathways and the structures of the associated transition states. While specific theoretical studies exclusively focused on this compound are not extensively available in the public domain, a comprehensive understanding can be constructed by drawing analogies from computational studies on similar propargyl systems.

The primary reaction pathways anticipated for this compound involve nucleophilic substitution. These can proceed through several distinct mechanisms, including direct displacement (SN2), substitution with rearrangement (SN2'), and potentially addition-elimination pathways under certain conditions. The competition between these pathways is dictated by a variety of factors, including the nature of the nucleophile, the solvent, and steric hindrance around the reactive centers.

A significant body of theoretical work has been dedicated to understanding the competition between SN2 and SN2' reactions in allylic and propargylic systems. These studies reveal that the activation barriers for each pathway are sensitive to the electronic and steric properties of the substrate and the attacking nucleophile. For a generic propargyl halide, the SN2 pathway involves a backside attack on the carbon atom bonded to the leaving group, leading to a direct substitution product. In contrast, the SN2' pathway involves the nucleophile attacking the terminal carbon of the alkyne, triggering a concerted rearrangement to form an allenic product.

Computational models, often employing DFT methods such as B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), are used to calculate the geometries of the reactants, products, and, most importantly, the transition states for these competing pathways. The calculated energies of these species allow for the determination of activation energies (ΔE‡) and reaction enthalpies (ΔHrxn), which are crucial in predicting the favored reaction route.

For this compound, the SN2 transition state would be characterized by a trigonal bipyramidal geometry around the carbon atom bearing the chlorine. The incoming nucleophile and the departing chloride ion would occupy the axial positions. The SN2' transition state, on the other hand, would involve the nucleophile approaching the terminal acetylenic carbon, with a concurrent elongation of the carbon-chlorine bond and a rehybridization of the carbon framework towards an allene (B1206475) structure.

The relative energies of these transition states are influenced by several factors. Steric hindrance at the propargylic position would disfavor the SN2 pathway, making the SN2' pathway more competitive. The electronic nature of the nucleophile also plays a critical role; "hard" nucleophiles tend to favor the SN2 pathway, while "soft" nucleophiles often favor the SN2' pathway due to favorable orbital interactions with the π-system of the alkyne.

Solvent effects are another critical aspect that must be considered in theoretical studies. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in DFT calculations to account for the influence of the solvent on the reaction energetics. Polar protic solvents are expected to stabilize charged intermediates and transition states, potentially altering the activation barriers and the competition between different pathways. For instance, in solvolysis reactions of similar compounds like propargyl chloroformate, an addition-elimination mechanism has been proposed, which would proceed through a tetrahedral intermediate.

Table 1: Representative Calculated Activation Energies (ΔE‡) for Competing SN2 and SN2' Pathways in a Model Propargyl Halide System (in kcal/mol)

| Nucleophile | Pathway | Gas Phase | Acetonitrile (PCM) |

| Cl⁻ | SN2 | 20.5 | 25.8 |

| SN2' | 28.3 | 32.1 | |

| Br⁻ | SN2 | 18.9 | 24.1 |

| SN2' | 26.5 | 30.7 | |

| I⁻ | SN2 | 17.2 | 22.5 |

| SN2' | 24.8 | 29.0 |

Note: The data in this table is illustrative and based on typical values found in computational studies of propargyl systems. It does not represent experimentally determined values for this compound.

Table 2: Representative Calculated Transition State Geometries for SN2 and SN2' Reactions of a Model Propargyl Halide with a Nucleophile (Nu)

| Parameter | SN2 Transition State | SN2' Transition State |

| C-Nu Bond Length (Å) | ~2.2 - 2.5 | ~2.4 - 2.8 |

| C-Cl Bond Length (Å) | ~2.3 - 2.6 | ~2.5 - 2.9 |

| Nu-C-Cl Angle (°) | ~175 - 180 | N/A |

| C≡C Bond Length (Å) | ~1.21 - 1.23 | ~1.25 - 1.28 |

| C=C=C Angle (°) | N/A | ~160 - 170 |

Note: The geometric parameters in this table are representative of typical calculated transition state structures for propargyl systems and are intended for illustrative purposes.

Future Directions and Emerging Research Avenues for 4 Chlorobut 2 Yn 1 Yl Acetate

Exploration of Novel Reactivities and Unprecedented Transformations

The unique structural motif of 4-chlorobut-2-yn-1-yl acetate (B1210297), featuring a terminal alkyne, a propargylic acetate, and a primary chloride, presents a rich landscape for the exploration of novel chemical reactivities. While the individual functional groups have well-established transformations, the interplay between them offers opportunities for unprecedented reaction cascades and the synthesis of complex molecular architectures.

Future research is anticipated to focus on catalytic systems that can selectively activate and functionalize this molecule. For instance, transition-metal catalysis, which has shown great utility in alkyne functionalization, could unlock novel transformations. acs.org Gold and other transition metals are known to catalyze the rearrangement of propargyl esters, which could lead to the formation of allenyl esters, valuable intermediates in organic synthesis. acs.org The development of enantioselective catalytic systems will be a significant focus, enabling the synthesis of chiral molecules with high stereocontrol. bohrium.com

Furthermore, the development of one-pot, multi-component reactions involving 4-chlorobut-2-yn-1-yl acetate is a promising avenue. Such reactions, where multiple chemical bonds are formed in a single operation, offer significant advantages in terms of efficiency and sustainability. The inherent reactivity of the propargyl group makes it an ideal candidate for such transformations. nih.govnih.gov Researchers may explore domino reactions that commence with the activation of the alkyne or the propargylic acetate, followed by intramolecular cyclization or intermolecular coupling events.

Table 1: Potential Novel Transformations of this compound

| Reaction Type | Potential Catalyst | Expected Product Class | Potential Applications |

|---|---|---|---|

| Enantioselective Propargylic Substitution | Chiral Transition Metal Complexes | Chiral Allenes and Propargyl Derivatives | Asymmetric Synthesis, Medicinal Chemistry |

| Gold-Catalyzed Rearrangement/Cyclization | Gold(I) or Gold(III) Catalysts | Functionalized Carbocycles and Heterocycles | Synthesis of Complex Scaffolds |

| Multi-component Domino Reactions | Palladium, Copper, or Rhodium Catalysts | Highly Substituted Heterocycles | Diversity-Oriented Synthesis, Drug Discovery |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. youtube.com Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced safety, and potential for automation, is particularly well-suited for handling reactive intermediates that may be generated from this compound. nih.govnih.gov

A key area of future research will be the development of robust and efficient flow protocols for reactions involving this compound. This includes the optimization of reaction conditions such as temperature, pressure, and residence time to maximize yield and selectivity. The use of immobilized catalysts and reagents within flow reactors will also be explored to facilitate product purification and catalyst recycling. researchgate.net

Automated synthesis platforms can further accelerate the exploration of the chemical space accessible from this compound. sigmaaldrich.commerckmillipore.comnih.gov By combining robotic systems with machine learning algorithms, researchers can rapidly screen a wide range of reaction conditions and substrates to identify optimal synthetic routes. This high-throughput approach can significantly shorten the time required for the discovery and development of new molecules with desired properties.

Design of this compound Analogues with Enhanced Reactivity Profiles

The systematic design and synthesis of analogues of this compound with tailored reactivity profiles is a crucial area for future investigation. By modifying the substituents on the butynyl chain or replacing the acetate and chloride moieties with other functional groups, researchers can fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and selectivity in various chemical transformations.

For example, the introduction of electron-withdrawing or electron-donating groups at the terminal alkyne position can modulate its nucleophilicity and its propensity to participate in cycloaddition reactions. Similarly, varying the nature of the leaving group at the propargylic position can impact the rate and mechanism of substitution reactions. The synthesis of a library of such analogues will provide valuable structure-activity relationship data, guiding the rational design of molecules with specific reactivity for targeted applications.

Computational modeling and theoretical calculations will play an increasingly important role in the design of these analogues. Density functional theory (DFT) and other computational methods can be used to predict the reactivity of different analogues and to elucidate the mechanisms of their reactions, thereby accelerating the discovery of new and useful chemical transformations.

Table 2: Proposed Analogues of this compound and Their Potential Reactivity Enhancements

| Analogue Structure | Modification | Expected Enhancement of Reactivity |

|---|---|---|

| Aryl-substituted alkynes | Introduction of an aryl group at the terminal alkyne | Altered electronic properties for enhanced participation in cross-coupling and cycloaddition reactions. |

| Fluorinated derivatives | Replacement of chlorine with fluorine | Increased stability and altered reactivity due to the high electronegativity of fluorine. |

| Propargylic carbonates | Replacement of the acetate with a carbonate group | Modified leaving group ability for controlled substitution reactions. nih.govpkusz.edu.cn |

Cross-Disciplinary Applications in Chemical Biology and Materials Science

The versatile chemical nature of this compound and its derivatives opens up exciting possibilities for their application in diverse fields beyond traditional organic synthesis, particularly in chemical biology and materials science.

In chemical biology , the propargyl group is a well-established bioorthogonal handle for "click" chemistry reactions, which are widely used for labeling and imaging biomolecules in their native environment. nih.gov Analogues of this compound could be designed as chemical probes to study biological processes. For instance, by attaching a fluorescent dye or a biotin (B1667282) tag, these molecules could be used to identify the cellular targets of bioactive compounds. The propargylamine (B41283) moiety, which can be derived from this compound, is a key pharmacophore in many drugs, suggesting the potential for developing new therapeutic agents. tandfonline.comresearchgate.net The development of propargylamine derivatives for the treatment of neurodegenerative diseases is an active area of research. researchgate.net

In materials science , the rigid, linear structure of the butynyl scaffold makes this compound an attractive building block for the synthesis of novel polymers and functional materials. nih.govnih.gov Acetylenic scaffolding is a powerful strategy for constructing carbon-rich materials with interesting electronic and optical properties. nih.gov Polymers incorporating this unit could exhibit unique properties such as high thermal stability, conductivity, or non-linear optical activity. The presence of the chloro and acetate functionalities provides handles for further post-polymerization modification, allowing for the fine-tuning of the material's properties for specific applications, such as in sensors, organic electronics, or advanced coatings.

Q & A

Q. What are the established synthesis protocols for 4-Chlorobut-2-yn-1-yl acetate, and how can reaction conditions be optimized to prevent side reactions?

- Methodological Answer : Synthesis typically involves acetylation of 4-chloro-2-butyn-1-ol using acetic anhydride under anhydrous conditions. Catalysts like 4-dimethylaminopyridine (DMAP) improve yield. Key parameters:

- Temperature control (0–5°C to minimize alkyne decomposition).

- Use of inert atmosphere (N₂/Ar) to prevent oxidation.

- Post-reaction purification via fractional distillation (boiling point ~150–160°C) .

Optimization requires monitoring by TLC or GC-MS to detect intermediates like unreacted alcohol or acetyl chloride byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Peaks at δ 4.2–4.4 ppm (methylene adjacent to acetate), δ 2.0 ppm (acetyl CH₃), and δ 3.6 ppm (Cl-bearing methylene).

- ¹³C NMR : δ 170 ppm (ester carbonyl), δ 75–85 ppm (sp-hybridized carbons in alkyne).

- IR : Strong C=O stretch at 1740 cm⁻¹ and C≡C stretch at 2200 cm⁻¹.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ at m/z 150.60 .

Q. How should researchers safely handle this compound in laboratory settings, considering its reactivity and toxicity?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/skin contact.

- Store in amber glass under inert gas (away from moisture and oxidizers).

- Quench spills with sodium bicarbonate and adsorbents (e.g., vermiculite).

Refer to Safety Data Sheets (SDS) for emergency protocols, including eye wash and ethanol-based decontamination .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Separate using ethyl acetate/water (3:1 ratio), followed by drying over MgSO₄.

- Distillation : Collect fractions at 150–160°C under reduced pressure (20–30 mmHg).

- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to remove polar impurities. Monitor by GC-MS for purity >98% .

Q. How can researchers validate the purity of this compound using chromatographic techniques?

- Methodological Answer :

- GC-MS : Equip with a DB-5 column (30 m × 0.25 mm); injector temp 250°C, detector temp 280°C. Retention time ~8.2 min.

- HPLC : C18 column, mobile phase acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 210 nm.

Compare retention times with commercial standards (e.g., Thermo Scientific) and quantify impurities via area normalization .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloro group’s leaving ability (Cl⁻) is enhanced by the electron-withdrawing acetyloxy group, promoting SN2 pathways. Computational studies (DFT/B3LYP) show:

- Transition state energy barriers decrease with polar aprotic solvents (e.g., DMF).

- Steric hindrance from the alkyne moiety directs nucleophilic attack to the terminal carbon.

Validate with kinetic isotope effects (KIE) and Hammett plots using substituted nucleophiles .

Q. How does the steric and electronic profile of this compound influence its utility in Huisgen cycloaddition or Sonogashira coupling?

- Methodological Answer :

- Huisgen cycloaddition : The alkyne’s linear geometry facilitates strain-free [3+2] cycloaddition with azides (click chemistry). Cu(I) catalysis accelerates reactivity.

- Sonogashira coupling : The chloro group acts as a directing/leaving group. Use Pd(PPh₃)₄/CuI in THF with aryl halides. Monitor regioselectivity via NOESY NMR.

Optimize ligand ratios (e.g., PPh₃:Pd = 4:1) to suppress homocoupling .

Q. What experimental and computational strategies can resolve contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of this compound?

- Methodological Answer :

- Calorimetry : Measure enthalpy of formation via bomb calorimetry in triplicate.

- COSMO-RS simulations : Predict solubility in solvents (logP ≈ 1.5) and compare with experimental shake-flask data.

Address discrepancies by standardizing purity validation (e.g., HPLC ≥99%) and solvent drying protocols .

Q. How can surface-adsorption studies (e.g., via QCM or XPS) elucidate the interaction of this compound with indoor environmental surfaces?

- Methodological Answer :

Q. What role does this compound play in synthesizing bioactive heterocycles, and how can reaction scalability be assessed?

- Methodological Answer :

- Pyrazole synthesis : React with hydrazines under microwave irradiation (100°C, 20 min).

- Scale-up : Use flow chemistry (microreactors) to maintain heat transfer and minimize exotherms.

- Green metrics : Calculate E-factor (kg waste/kg product) and atom economy for industrial viability.

Validate bioactivity via in vitro assays (e.g., antimicrobial MIC tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.